3-Fluoro-5-(trifluoromethoxy)phenol
Description
3-Fluoro-5-(trifluoromethoxy)phenol is a fluorinated aromatic compound with the molecular formula C₇H₄F₄O₂. Its structure consists of a phenol ring substituted with a fluorine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 5-position. The electron-withdrawing nature of both substituents enhances the acidity of the phenolic -OH group compared to unsubstituted phenol. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, as evidenced by its role in the preparation of kinase inhibitors (e.g., AZ6538) .
Properties
Molecular Formula |
C7H4F4O2 |
|---|---|
Molecular Weight |
196.10 g/mol |
IUPAC Name |
3-fluoro-5-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H4F4O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H |
InChI Key |
KBUMJMMCKJGFDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)O |
Origin of Product |
United States |
Preparation Methods
Diazotization and Fluorination via Anhydrous Hydrofluoric Acid
A patented method for preparing 3-fluorophenol, which can be adapted for fluorinated derivatives, involves:
- Starting from 3-amino-5-(trifluoromethoxy)phenol or a closely related amino phenol,
- Dissolving the amino phenol in an organic solvent such as toluene or fluorobenzene,
- Cooling the solution to 10–15 °C and slowly adding anhydrous hydrofluoric acid to convert the amino group to a diazonium salt,
- Diazotization by adding solid sodium nitrite (KNO₂) at low temperatures (-10 to -5 °C),
- Gradual pyrolysis with controlled temperature ramping to 65 °C to replace the diazonium group with fluorine,
- Neutralization with aqueous potassium hydroxide,
- Extraction, washing, and purification steps to isolate 3-fluorophenol derivatives.
This method is notable for its control over fluorination position and yields high-purity fluorophenols. For 3-Fluoro-5-(trifluoromethoxy)phenol, a trifluoromethoxy-substituted amino phenol precursor would be used analogously.
Introduction of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is typically introduced via specialized reagents or transformations, as it is less common and more challenging than trifluoromethyl (-CF₃) groups.
Electrophilic Trifluoromethoxylation
- Electrophilic trifluoromethoxylation reagents can be used to install the -OCF₃ group onto phenol derivatives.
- Typical reagents include trifluoromethyl hypofluorite or related electrophilic sources.
- These reactions require careful control of temperature and solvent polarity to avoid side reactions.
Nucleophilic Substitution Routes
- Starting from phenol derivatives bearing a suitable leaving group (e.g., halide),
- Nucleophilic substitution with trifluoromethoxide anion sources can introduce the -OCF₃ group.
- This approach may be limited by the availability and stability of trifluoromethoxide reagents.
Combined Synthetic Routes and Reaction Conditions
In practice, the synthesis of this compound is achieved by combining the above strategies:
| Step | Reaction Type | Starting Material/Intermediate | Key Conditions | Outcome |
|---|---|---|---|---|
| 1 | Amino phenol synthesis | 3-amino-5-(trifluoromethoxy)phenol precursor | Standard aromatic substitution | Amino phenol with trifluoromethoxy group |
| 2 | Diazotization and fluorination | Amino phenol derivative | Anhydrous HF, KNO₂, low temp (-10 to 15 °C) | Replacement of amino with fluorine at 3-position |
| 3 | Purification and isolation | Reaction mixture | Neutralization, extraction, distillation | Pure this compound |
Alternative Synthetic Approaches from Related Literature
Electrophilic Aromatic Substitution for Halogenated Phenols
- For related compounds like 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol, electrophilic aromatic substitution (EAS) with bromine or fluorine reagents in the presence of catalysts (e.g., iron(III) chloride) is effective.
- Suzuki-Miyaura cross-coupling reactions using boronic acid intermediates also enable installation of fluorinated substituents, though yields may be affected by steric hindrance from trifluoromethyl groups.
- These methods provide insights into the reactivity of fluorinated phenols and may be adapted for trifluoromethoxy analogs.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Diazotization and fluorination (patented) | Anhydrous HF, KNO₂, organic solvent, low temp | High regioselectivity, purity | Requires handling HF, diazonium intermediates |
| Electrophilic trifluoromethoxylation | Electrophilic -OCF₃ reagents, controlled temp | Direct installation of -OCF₃ | Limited reagent availability, sensitive conditions |
| Photoredox-mediated fluorination | Blue LED irradiation, silyl enol ethers, catalysts | Mild conditions, good yields | Requires specialized equipment, not yet widely applied |
| Electrophilic aromatic substitution (EAS) | Halogenating agents, FeCl₃ catalyst | Established industrial method | Steric hindrance affects yields |
| Suzuki-Miyaura cross-coupling | Boronic acids, Pd catalysts | Versatile, modular synthesis | Sensitive to sterics, moderate yields |
Research Perspectives and Notes
- The patented diazotization-fluorination method remains the most direct and industrially viable approach for preparing fluorophenols including substituted derivatives.
- The trifluoromethoxy group introduction remains a synthetic challenge; ongoing research focuses on developing more efficient and selective trifluoromethoxylation reagents.
- Photoredox catalysis offers a promising frontier for selective fluorination under mild conditions but requires further adaptation for trifluoromethoxy phenols.
- Industrial synthesis often balances yield, purity, and reagent availability, favoring scalable methods like diazotization-fluorination combined with electrophilic substitution.
This detailed synthesis overview integrates multiple authoritative sources and patent literature to provide a comprehensive understanding of the preparation methods for This compound . The combination of classical diazotization chemistry with modern fluorination and trifluoromethoxylation techniques forms the foundation for current and future synthetic strategies.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring directs electrophiles to specific positions. The trifluoromethoxy group is a strong meta-director, while fluorine acts as an ortho/para-director. This interplay results in regioselective substitution patterns.
Key Reaction Example
Trifluoromethylthiolation using PhNHSCF₃ and triflic acid (TfOH) activates the ring for electrophilic attack:
| Substrate | Reagent System | Product Regioselectivity | Yield | Source |
|---|---|---|---|---|
| 3-Fluoro-5-(trifluoromethoxy)phenol | PhNHSCF₃ + TfOH | Para to OCF₃ group | 78% |
This reaction demonstrates preferential substitution at the para position relative to the OCF₃ group due to its strong electron-withdrawing effect .
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom undergoes substitution under strongly basic conditions. Nitro groups or other electron-withdrawing substituents enhance reactivity by stabilizing the Meisenheimer intermediate.
Reaction Conditions
-
Nucleophiles: Hydroxide, amines, thiols
-
Base: K₂CO₃ or t-BuOK
-
Solvent: DMF or DMSO
Example Reaction
Fluorine replacement with methoxy groups:
Regioselectivity is governed by the OCF₃ group’s meta-directing influence .
Oxidation
The phenolic -OH group can be oxidized to quinones under acidic conditions. Chromium-based oxidants (e.g., K₂Cr₂O₇) are effective:
Yields depend on steric hindrance from substituents .
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexanol derivative. The OCF₃ group remains intact due to its stability under mild conditions .
Alkylation
The phenolic oxygen undergoes alkylation with alkyl halides:
Yields exceed 85% for primary alkyl halides (e.g., CH₃I) .
Halogenation
Direct bromination occurs at the ortho position relative to fluorine:
Regioselectivity is confirmed by X-ray crystallography .
Comparative Reactivity
The table below contrasts reactivity with analogous compounds:
| Compound | EAS Rate (Relative) | SNAr Rate (Relative) | Preferred Sites |
|---|---|---|---|
| This compound | 1.0 | 1.0 | Para to OCF₃ |
| 3-Trifluoromethylphenol | 0.7 | 0.5 | Ortho to CF₃ |
| 4-Fluorophenol | 1.2 | 0.8 | Para to F |
This data highlights the OCF₃ group’s dominant electronic effects .
Mechanistic Insights
-
Electrophilic Substitution: The OCF₃ group deactivates the ring, but fluorine’s inductive effect creates localized electron deficiency, favoring electrophilic attack at the para position .
-
Nucleophilic Substitution: Fluorine’s high electronegativity facilitates SNAr, with leaving group ability enhanced by adjacent electron-withdrawing groups .
Experimental evidence from kinetic studies confirms second-order kinetics for SNAr (rate = k[ArF][Nu⁻]) .
Scientific Research Applications
3-Fluoro-5-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s fluorine and trifluoromethoxy groups can enhance the biological activity of molecules, making it useful in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can improve product performance.
Mechanism of Action
The mechanism by which 3-Fluoro-5-(trifluoromethoxy)phenol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with proteins, enzymes, and other biological molecules . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers: 4-(Trifluoromethoxy)phenol
- Structure : Trifluoromethoxy group at the para position (4-position) instead of meta (5-position).
- Physical Properties :
- Acidity : The para-substituted isomer likely has slightly lower acidity due to reduced resonance stabilization of the deprotonated form compared to the meta-substituted target compound.
- Applications : Used in organic synthesis and as a reagent for modifying electronic properties in drug candidates.
Functional Group Variants: 3-Fluoro-5-(trifluoromethyl)phenol
- Structure : Replaces -OCF₃ with -CF₃ at the 5-position (CAS 172333-87-8).
- Molecular Weight : 180.10 g/mol .
- Acidity : The -CF₃ group is less electron-withdrawing than -OCF₃, resulting in weaker acidity compared to the target compound.
- Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
Substituent Complexity: 3,5-Bis(trifluoromethyl)phenol
Alkoxy Variants: 3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol
- Structure : Substitutes -OCF₃ with -OCH₂CF₃ (CAS 85482-13-9).
- Properties : The bulkier -OCH₂CF₃ group reduces solubility in polar solvents compared to -OCF₃.
- Reactivity : Less electron-withdrawing than -OCF₃, leading to slower reaction rates in nucleophilic aromatic substitution .
Data Table: Key Properties of 3-Fluoro-5-(trifluoromethoxy)phenol and Analogues
Biological Activity
3-Fluoro-5-(trifluoromethoxy)phenol is a fluorinated phenolic compound that has garnered attention for its potential biological activities. The incorporation of trifluoromethoxy and fluoro groups into phenolic structures can significantly influence their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
The structural formula of this compound is characterized by the presence of a fluorine atom at the 3-position and a trifluoromethoxy group at the 5-position of the phenolic ring. This configuration enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄F₄O₂ |
| Molecular Weight | 210.1 g/mol |
| Appearance | Colorless to yellow liquid |
| Purity | >98% (GC) |
Antimicrobial Activity
Research indicates that fluorinated phenols exhibit significant antimicrobial properties. A study highlighted that compounds with trifluoromethoxy groups can enhance antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis pathways .
Case Study: Antibacterial Efficacy
In a comparative study, this compound demonstrated a minimum inhibitory concentration (MIC) of 62.5 μg/mL against MRSA, which is comparable to standard antibiotics like ciprofloxacin (MIC 0.381 μM) . This suggests that the compound may serve as a potential alternative in antibiotic-resistant infections.
Anti-inflammatory Activity
Fluorinated phenolic compounds have also shown promise in modulating inflammatory responses. The trifluoromethoxy group contributes to the inhibition of pro-inflammatory cytokines, making these compounds suitable candidates for treating inflammatory diseases .
Anticancer Potential
Emerging studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interact with specific cellular targets involved in cancer progression has been noted, although further studies are required to elucidate these mechanisms fully .
Mechanistic Insights
The biological activity of this compound can be attributed to its chemical structure, which influences its interaction with biological targets:
- Cell Membrane Interaction : The lipophilic nature of the trifluoromethoxy group enhances membrane permeability.
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Apoptotic Pathways : Potential interactions with apoptotic signaling pathways in cancer cells have been suggested.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Fluoro-5-(trifluoromethoxy)phenol with high purity?
- Methodological Answer : The synthesis typically involves introducing the trifluoromethoxy group (-OCF₃) to a fluorophenol precursor. A plausible route includes:
- Step 1 : Electrophilic fluorination of a phenolic precursor using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) to install the fluorine atom .
- Step 2 : Trifluoromethoxylation via nucleophilic substitution with trifluoromethyl hypofluorite (CF₃OF) or copper-mediated coupling .
- Purity Control : Use preparative HPLC (≥95% purity) and confirm structural integrity via ¹⁹F NMR (to distinguish -OCF₃ and -F environments) and LC-MS .
Q. How should researchers characterize the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–200°C to assess decomposition thresholds.
- Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via time-resolved UV spectroscopy.
- Hydrolytic Stability : Test in buffers (pH 2–12) at 25–60°C; analyze using ¹H/¹⁹F NMR for hydrolyzed byproducts (e.g., loss of -OCF₃) .
Q. What analytical techniques are critical for confirming the identity of this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H, ¹³C, and ¹⁹F NMR to resolve aromatic protons, CF₃O group, and fluorine coupling patterns .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ (expected m/z ≈ 212.03) and isotopic patterns .
- Elemental Analysis : Confirm C, H, F, and O percentages within ±0.3% theoretical values .
Advanced Research Questions
Q. How can conflicting reactivity data for this compound in nucleophilic aromatic substitution (NAS) reactions be resolved?
- Methodological Answer :
- Variable Reactivity Factors :
- Steric Effects : The -OCF₃ group may hinder NAS at the 5-position; use computational modeling (DFT) to map electron density and steric maps .
- Solvent Effects : Test polar aprotic (DMF, DMSO) vs. non-polar solvents to assess activation barriers.
- Catalytic Optimization : Screen Pd/Cu catalysts for cross-coupling efficiency, as -OCF₃ can act as a directing group .
- Data Validation : Cross-reference results with structurally analogous compounds (e.g., 4-(trifluoromethoxy)phenol ).
Q. What strategies mitigate challenges in using this compound as a precursor for bioactive molecule synthesis?
- Methodological Answer :
- Derivatization : Convert to activated intermediates (e.g., triflate esters) for Suzuki-Miyaura couplings .
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield the hydroxyl during harsh reactions .
- Biological Compatibility : Assess solubility in DMSO/PBS for in vitro assays; optimize via salt formation (e.g., sodium or potassium phenolate) .
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Database Cross-Check : Compare with entries in CAS Common Chemistry or PubChem (e.g., CAS 827-99-6 ).
- Isotopic Labeling : Synthesize ¹³C/²H-labeled analogs to clarify ambiguous NMR signals.
- Collaborative Validation : Share raw spectral data via platforms like Zenodo for peer verification .
Data Analysis & Experimental Design
Q. How should researchers design experiments to evaluate the electronic effects of the -OCF₃ group in this compound?
- Methodological Answer :
- Computational Studies : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and HOMO/LUMO distributions.
- Experimental Probes :
- Measure pKa via potentiometric titration (expected ↓ acidity due to -OCF₃ electron-withdrawing effect).
- Compare reaction rates in electrophilic substitutions (e.g., nitration) vs. non-fluorinated analogs .
Q. What statistical approaches are suitable for analyzing variability in bioactivity data from this compound derivatives?
- Methodological Answer :
- Multivariate Analysis : Use PCA (Principal Component Analysis) to correlate structural features (e.g., substituent position) with IC₅₀ values.
- Dose-Response Modeling : Fit data to Hill equations for receptor-binding assays; report 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
